8-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
Imidazoles are a type of heterocycle with nonadjacent nitrogen atoms. They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles. An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is an aromatic five-member-ring structure with two nitrogen atoms, one pyridine-like and one pyrrole-like nitrogen .Chemical Reactions Analysis
Imidazoles are very stable compounds. They form stable crystalline salts with strong acids, by protonation of the imine nitrogen, known as imidazolium salts .Physical and Chemical Properties Analysis
Imidazoles are stable compounds that do not autoxidise. They are water-miscible liquids with pyridine-like odours . The conductance of imidazolyl-terminated alkanes decays exponentially with increasing length, indicating that the mechanism for electron transport is through tunneling or super-exchange .Scientific Research Applications
Analytical Methods in Antioxidant Activity Research
Research on the analytical methods used in determining antioxidant activity highlights the importance of various assays in evaluating the antioxidant capacity of compounds. Such methods include Oxygen Radical Absorption Capacity (ORAC), Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), and others, which are based on chemical reactions and spectrophotometry. These methods have been applied to assess the antioxidant capacity of complex samples, indicating the relevance of analytical chemistry in elucidating the antioxidant properties of novel compounds (Munteanu & Apetrei, 2021).
Pharmacokinetic Properties of Phenolic Compounds
The bioavailability and bioaccessibility of p-Coumaric acid and its conjugates, representing a class of phenolic compounds, have been extensively studied. These studies indicate the significance of conjugation in enhancing the biological activities of phenolic acids. This research suggests that understanding the pharmacokinetic properties of similar compounds, including absorption, distribution, metabolism, and excretion, is crucial for their potential therapeutic applications (Pei et al., 2016).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are plant phenylpropanoids with significant biological properties, including antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of HCAs have led to a deeper understanding of how structural modifications affect their antioxidant potency. This research is pertinent to the development of novel antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Neurochemical and Neurotoxicity Studies
The neurochemistry and neurotoxicity of compounds such as 3,4-Methylenedioxymethamphetamine (MDMA) have been extensively explored. These studies provide insights into the acute and long-term effects of neuroactive compounds, including their impact on neurotransmitter systems and potential neurotoxicity. Such research underscores the importance of investigating the neurochemical pathways and toxicological profiles of novel compounds for their potential applications in neurological disorders (Mckenna & Peroutka, 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-3-17-10-12-19(13-11-17)30-20(18-8-5-4-6-9-18)16-29-21-22(26-24(29)30)27(2)25(33)28(23(21)32)14-7-15-31/h4-6,8-13,16,31H,3,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGDDCRUWKHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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